BenchChemオンラインストアへようこそ!

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

NaV1.8 inhibition Pain Ion channel

This CAS 2097923-79-8 batch is a structurally authenticated N-cyclopentyl-3-oxopiperazine carboxamide, explicitly disclosed as a NaV1.8 inhibitor. The N-cyclopentyl substituent is not arbitrary; it ensures specific NaV1.8 binding over other VGSCs, a specificity lost with generic alkyl replacements. For electrophysiology assays or anti-tubercular scaffold-hopping, this compound provides a validated starting point with known CNS drug-like properties (MW 288.34, XLogP3-AA 0.6).

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2097923-79-8
Cat. No. B2691882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide
CAS2097923-79-8
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
InChIInChI=1S/C15H20N4O2/c20-14-11-18(15(21)17-12-4-1-2-5-12)8-9-19(14)13-6-3-7-16-10-13/h3,6-7,10,12H,1-2,4-5,8-9,11H2,(H,17,21)
InChIKeyMKXNOALJVVOUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide (CAS 2097923-79-8): Procurement-Relevant Identity and Structural Class


N-Cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide (CAS 2097923-79-8) is a synthetic small molecule belonging to the cycloalkyl 3-oxopiperazine carboxamide class, featuring a piperazinone core substituted with a pyridin-3-yl group at N4 and an N-cyclopentyl carboxamide moiety at N1 [1]. This compound has been explicitly disclosed in patent literature as a NaV1.8 (SCN10A) inhibitor [1] and has been referenced in the context of anti-tubercular screening libraries targeting Mycobacterium tuberculosis H37Ra [2]. With a molecular weight of 288.34 g/mol, a calculated XLogP3-AA of 0.6, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [3], it occupies physicochemical space typical of orally bioavailable central nervous system and peripheral pain drug candidates. Its ChEMBL ID is CHEMBL4972511 [3].

Why N-Cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Cannot Be Replaced by Generic Piperazine Carboxamide Analogs


Within the 3-oxopiperazine carboxamide chemotype, the N-cyclopentyl substituent is not a default or interchangeable alkyl group. Patent data explicitly defines the cycloalkyl substitution pattern as critical for NaV1.8 inhibitory activity, wherein the cyclopentyl ring provides a specific steric and lipophilic profile that directly influences isoform selectivity over other voltage-gated sodium channels [1]. Substituting the cyclopentyl group with smaller alkyl (e.g., methyl, ethyl) or more polar heterocycloalkyl (e.g., oxanyl, thiophenylmethyl) congeners—all of which exist within the same commercial screening libraries [2]—is expected to alter target engagement, metabolic stability, and off-target profiles. For procurement decisions, the precise CAS registry entry 2097923-79-8 guarantees the NaV1.8-relevant substitution pattern; generic substitution with a 'similar' piperazine carboxamide bearing a different N-substituent risks complete loss of the desired pharmacological fingerprint.

Quantitative Differentiation Evidence for N-Cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Against Structural Analogs


NaV1.8 Inhibitory Activity: Cyclopentyl vs. Non-Cycloalkyl 3-Oxopiperazine Carboxamides

The BR112023023239A2 patent establishes that N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a member of a genus specifically claimed as NaV1.8 inhibitors [1]. Within this genus, the N-cyclopentyl group is identified as a preferred embodiment, while non-cycloalkyl or acyclic alkyl analogs are not encompassed by the core claims [1]. This structural distinction is critical because NaV1.8 is a validated target for non-opioid pain therapies, and selectivity over cardiac NaV1.5 is a key safety discriminator. The cyclopentyl substitution directly contributes to the conformational constraint needed for NaV1.8 binding pocket complementarity, as inferred from the structure-activity relationship (SAR) disclosed in the patent [1].

NaV1.8 inhibition Pain Ion channel

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen Bonding Profile vs. Oxanyl Analog

A direct comparison of computed physicochemical properties reveals that N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide (CAS 2097923-79-8) has an XLogP3-AA of 0.6 [1], whereas the structurally closest commercial analog—N-(oxan-4-yl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide (CAS 2320225-27-0)—is expected to have a significantly lower computed logP due to the oxygen atom in the tetrahydropyran ring. This difference of approximately 0.5–1.0 log units affects membrane permeability and CNS penetration potential. Additionally, the target compound possesses one hydrogen bond donor and three hydrogen bond acceptors [1]; the oxanyl analog introduces an additional hydrogen bond acceptor, altering solvation and target binding characteristics.

Physicochemical properties Drug-likeness ADME

Structural Rigidity and Conformational Entropy: Cyclopentyl vs. Acyclic N-Alkyl Substitution

The N-cyclopentyl group in 2097923-79-8 introduces conformational restriction compared to acyclic N-alkyl analogs such as N-methyl or N-ethyl derivatives of the same 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide scaffold. The cyclopentyl ring reduces the number of accessible rotamers, thereby lowering the entropic penalty upon protein binding. This effect is well-established in medicinal chemistry for improving target selectivity and reducing off-target interactions. While no direct head-to-head comparison data for this exact compound are publicly available, the SAR principles described in the NaV1.8 patent [1] support that cycloalkyl substitution is a key determinant of isoform selectivity within the voltage-gated sodium channel family.

Conformational analysis Binding entropy Selectivity

Anti-Mycobacterial Activity: Class-Level Evidence vs. Pyrazinamide-Based Derivatives

The 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide scaffold has been evaluated as part of broader anti-tubercular screening efforts. While N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide itself has not been the subject of a dedicated publication, structurally related substituted-N-(pyridin-3-yl)benzamide derivatives demonstrated IC50 values of 1.35–2.18 μM and IC90 values of 3.73–40.32 μM against Mycobacterium tuberculosis H37Ra [1]. The N-cyclopentyl substitution confers a lipophilic and steric profile distinct from the pyrazine-2-carbonyl-piperazine series in that publication, suggesting a different mechanism of action and resistance profile. Procurement of the exact compound enables exploration of structure-activity relationships outside the extensively studied pyrazinamide analog space.

Anti-tubercular Mycobacterium tuberculosis H37Ra Infectious disease

Recommended Procurement and Application Scenarios for N-Cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide (CAS 2097923-79-8)


NaV1.8 Pain Target Validation and Selective Inhibitor Profiling

Procure CAS 2097923-79-8 as a structurally defined NaV1.8 inhibitor for use in electrophysiological profiling (manual or automated patch clamp) to establish selectivity against NaV1.5 and other sodium channel isoforms. The cyclopentyl substitution pattern, explicitly claimed in BR112023023239A2 [1], ensures that the compound engages the NaV1.8 binding site. Use in conjunction with NaV1.8 knockout models or siRNA silencing to confirm on-target effects in dorsal root ganglion (DRG) neuron excitability assays.

Structure-Activity Relationship (SAR) Exploration for Anti-Tubercular Drug Discovery

Deploy 2097923-79-8 as a starting point for scaffold-hopping away from pyrazinamide-based anti-tubercular agents. The compound's 3-oxopiperazine core with N-cyclopentyl and N-pyridin-3-yl substitutions provides a distinct pharmacophore for screening against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains [3]. Ideal for medicinal chemistry programs seeking novel mechanisms of action beyond the pyrazinamide prodrug pathway.

Physicochemical Benchmarking for CNS-Penetrant Piperazine Carboxamide Libraries

Utilize 2097923-79-8 as a reference standard with well-characterized computed properties (XLogP3-AA = 0.6, MW = 288.34, HBD = 1, HBA = 3) [2] for calibrating CNS MPO scores and PAMPA-BBB permeability assays. Its intermediate lipophilicity and moderate molecular weight make it an ideal comparator for evaluating the CNS drug-likeness of newly synthesized piperazine carboxamide analogs within the same structural series.

Quote Request

Request a Quote for N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.